molecular formula C31H30Cl2N8O4 B569698 N-Desalkyl-itraconazole CAS No. 89848-41-9

N-Desalkyl-itraconazole

Cat. No. B569698
CAS RN: 89848-41-9
M. Wt: 649.533
InChI Key: FBAPZOQKYAPBHI-DLFZDVPBSA-N
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Description

N-Desalkyl-itraconazole is a major metabolite of itraconazole, a triazole antifungal agent . It is generated by the action of cytochrome P450 3A4 . The molecular formula of N-Desalkyl-itraconazole is C31H30Cl2N8O4 and its molecular weight is 649.527 .


Synthesis Analysis

N-Desalkyl-itraconazole is a metabolite of itraconazole, produced via the action of the enzyme cytochrome P450 3A4 . The exact process of synthesis in the human body is complex and involves multiple steps .


Molecular Structure Analysis

The molecular structure of N-Desalkyl-itraconazole is complex, with three chiral centers . It is a 1:1:1:1 racemic mixture of four diastereomers, each possessing three chiral centers .


Chemical Reactions Analysis

N-Desalkyl-itraconazole is a product of the metabolic action of cytochrome P450 3A4 on itraconazole . It is one of the three major metabolites of itraconazole, the others being hydroxy-itraconazole and keto-itraconazole .

Scientific Research Applications

  • Role in CYP3A4 Inhibition : N-Desalkyl-itraconazole (ND-ITZ), along with other itraconazole metabolites like hydroxy-itraconazole and keto-itraconazole, has been found to contribute significantly to the inhibition of the cytochrome P450 enzyme CYP3A4, which is involved in drug metabolism. This inhibition is important for understanding drug-drug interactions and the metabolism of itraconazole itself. The metabolites of itraconazole, including ND-ITZ, are as potent as or even more potent than itraconazole in inhibiting CYP3A4, which can have clinical significance in the context of drug interactions and adverse effects (Isoherranen et al., 2004).

  • Effect on Quazepam Metabolism : Research has shown that itraconazole, through its metabolites including ND-ITZ, affects the plasma kinetics of quazepam, a drug used for insomnia. Specifically, itraconazole and its metabolites significantly decreased the peak plasma concentration and area under the plasma concentration-time curve of quazepam's active metabolites, indicating a potential for altered drug efficacy and safety profiles when these substances are co-administered (Kato et al., 2003).

  • Stereochemical Aspects of Metabolism : The metabolism of itraconazole, including the formation of ND-ITZ, is highly stereoselective both in vitro and in vivo. This study showed that only specific stereoisomers of itraconazole were metabolized by CYP3A4 to produce ND-ITZ and other metabolites. Such stereoselective metabolism can influence the pharmacokinetics and pharmacodynamics of itraconazole (Kunze et al., 2006).

  • Pharmacokinetics in Clinical Settings : A study developed a method for the simultaneous determination of itraconazole and its metabolites, including ND-ITZ, in human plasma. This method facilitated the understanding of the pharmacokinetics of ND-ITZ in clinical settings, providing insights into the overall behavior of itraconazole and its metabolites in patients (Imoto et al., 2020).

Safety And Hazards

N-Desalkyl-itraconazole is harmful if swallowed and may damage fertility or the unborn child . It is recommended not to handle it until all safety precautions have been read and understood .

Future Directions

Future research could focus on developing a comprehensive physiologically based pharmacokinetic (PBPK) model for itraconazole and its metabolites, including N-Desalkyl-itraconazole . This would increase confidence in drug-drug interaction predictions and optimize clinical trial design .

properties

IUPAC Name

4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30Cl2N8O4/c32-22-1-10-28(29(33)15-22)31(18-40-20-34-19-36-40)44-17-27(45-31)16-43-26-8-6-24(7-9-26)39-13-11-38(12-14-39)23-2-4-25(5-3-23)41-21-35-37-30(41)42/h1-10,15,19-21,27H,11-14,16-18H2,(H,37,42)/t27-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAPZOQKYAPBHI-DLFZDVPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30Cl2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-1,2,4-Triazol-3-one, 4-(4-(4-(4-(((2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-1-piperazinyl)phenyl)-2,4-dihydro-, rel-

CAS RN

89848-41-9
Record name N-Desalkyl-itraconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089848419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESALKYL-ITRACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/123KG715O7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
97
Citations
X Liang, M Van Parys, X Ding, N Zeng, L Bi… - … of Chromatography B, 2016 - Elsevier
A high-performance liquid chromatography tandem mass spectrometry (LC–MS/MS) assay was developed and validated for simultaneous determination of itraconazole (ITZ), hydroxy-…
Number of citations: 26 www.sciencedirect.com
Y Imoto, Y Mino, T Naito, T Ono, J Kawakami - Journal of Pharmaceutical …, 2020 - Springer
… and 20 ng/mL N-desalkyl itraconazole (b), and a plasma … N-desalkyl itraconazole, 16.6 ng/mL (c). Peaks of itraconazole, hydroxy itraconazole, keto itraconazole, N-desalkyl itraconazole, …
Number of citations: 5 link.springer.com
IE Templeton, KE Thummel… - Clinical …, 2008 - Wiley Online Library
… Itraconazole (ITZ) is metabolized in vitro to three inhibitory metabolites: hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl-itraconazole (ND-ITZ). The goal of …
Number of citations: 148 ascpt.onlinelibrary.wiley.com
N Isoherranen, KL Kunze, KE Allen, WL Nelson… - Drug Metabolism and …, 2004 - ASPET
… N-Desalkyl-itraconazole was prepared from an intermediate hydrazide-carboxamide, also provided by Dr. Heeres, by reaction with formamidine acetate to generate the triazolone ring, …
Number of citations: 304 dmd.aspetjournals.org
AB Ke, MJ Zamek‐Gliszczynski… - Clinical …, 2014 - Wiley Online Library
… the failure to account for metabolites such as N-desalkyl-itraconazole, which has a longer half-life … At present, limited N-desalkyl-itraconazole clinical pharmacokinetic (PK) data have …
Number of citations: 59 ascpt.onlinelibrary.wiley.com
KL Kunze, WL Nelson, ED Kharasch… - Drug metabolism and …, 2006 - ASPET
Itraconazole (ITZ) has three chiral centers and is administered clinically as a mixture of four stereoisomers. This study evaluated stereoselectivity in ITZ metabolism. In vitro experiments …
Number of citations: 74 dmd.aspetjournals.org
LMM Vermeer, CD Isringhausen, BW Ogilvie… - Drug metabolism and …, 2016 - ASPET
… Under the conditions employed in this study, clarithromycin, itraconazole, and N-desalkyl itraconazole inhibited the fewest transporters to such an extent that IC 50 values could be …
Number of citations: 113 dmd.aspetjournals.org
SK Quinney, RE Galinsky, VA Jiyamapa-Serna… - Drug Metabolism and …, 2008 - ASPET
… As the concentrations of N-desalkyl-itraconazole and keto-itraconazole were not … a contribution from keto-itraconazole and N-desalkyl-itraconazole, if these inhibitory metabolites are …
Number of citations: 36 dmd.aspetjournals.org
X Liang, M Van Parys, X Ding… - … technologies in the …, 2016 - pubmed.ncbi.nlm.nih.gov
Corrigendum to "Simultaneous determination of itraconazole, hydroxy itraconazole, keto itraconazole and N-desalkyl itraconazole concentration in human plasma using liquid …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov
P Yerino, S Muranjan, BW Ogilvie… - XenoTech. https://www … - xenotech.com
… [hydroxy-itraconazole, keto-itraconazole, and N-desalkyl itraconazole were purchased from Toronto Research Chemicals (Ontario, Canada). Pooled human liver microsomes (HLM; n = …
Number of citations: 1 www.xenotech.com

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